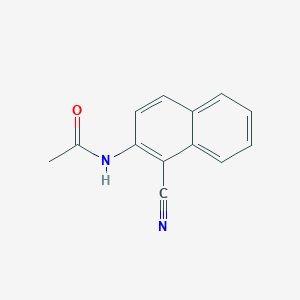
N-(1-cyano-2-naphthyl)acetamide
Description
N-(1-Cyano-2-naphthyl)acetamide is a naphthalene derivative featuring an acetamide group at the 2-position and a cyano (-CN) substituent at the 1-position of the naphthalene ring.
Properties
CAS No. |
6329-24-4 |
|---|---|
Molecular Formula |
C13H10N2O |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
N-(1-cyanonaphthalen-2-yl)acetamide |
InChI |
InChI=1S/C13H10N2O/c1-9(16)15-13-7-6-10-4-2-3-5-11(10)12(13)8-14/h2-7H,1H3,(H,15,16) |
InChI Key |
FDTWGIMHPCGOJX-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C2=CC=CC=C2C=C1)C#N |
Canonical SMILES |
CC(=O)NC1=C(C2=CC=CC=C2C=C1)C#N |
Other CAS No. |
6329-24-4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Effects
The table below compares N-(1-cyano-2-naphthyl)acetamide with key structural analogs, highlighting substituent effects on molecular properties:
Key Observations:
- Electron-Withdrawing vs.
- Solubility: The morpholinoethyl group in the cytotoxic analog introduces water-solubility, whereas the cyano group may enhance solubility in polar aprotic solvents.
- Crystal Packing: Meta-substituted trichloro-acetamides exhibit varied crystal systems (monoclinic vs. triclinic), suggesting that substituent position and electronic effects critically influence solid-state geometry.
Physical and Toxicological Properties
- Hydrogen Bonding: Crystallographic data for N-(1-Naphthyl)acetoacetamide () reveals keto-enol tautomerism and N–H⋯O hydrogen bonding, which could stabilize the cyano analog’s crystal lattice .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


